molecular formula C17H16N2O9S3 B13983033 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid CAS No. 719306-77-1

8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid

Cat. No.: B13983033
CAS No.: 719306-77-1
M. Wt: 488.5 g/mol
InChI Key: ODGRWMCJDHYIEK-UHFFFAOYSA-N
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Description

8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a naphthalene core substituted with an amino group and three sulfonic acid groups, making it highly soluble in water and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Sulfonation: The resulting amino-naphthalene compound undergoes sulfonation with fuming sulfuric acid to introduce sulfonic acid groups at the desired positions.

    Coupling Reaction: Finally, the compound is coupled with 3-aminobenzylamine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonic acid groups, using reducing agents such as sodium borohydride.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, iron powder, and hydrochloric acid.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or sulfonamides.

Scientific Research Applications

8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, in fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of dyes and pigments, as well as in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid involves its interaction with various molecular targets and pathways. The compound’s amino and sulfonic acid groups enable it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the fluorescence properties of the compound, making it useful as a fluorescent probe. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified for specific applications, such as drug delivery or diagnostic imaging.

Comparison with Similar Compounds

    8-Aminopyrene-1,3,6-trisulfonic acid: A closely related compound with similar structural features and applications.

    Naphthalene-1,3,6-trisulfonic acid: Another similar compound, but without the amino group, making it less versatile in certain applications.

    3-Aminobenzylamine: A simpler compound that can be used as a building block in the synthesis of more complex molecules.

Uniqueness: 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid stands out due to its combination of amino and sulfonic acid groups, which provide unique chemical reactivity and solubility properties. This makes it highly versatile and useful in a wide range of scientific research applications, from analytical chemistry to biomedical research.

Properties

CAS No.

719306-77-1

Molecular Formula

C17H16N2O9S3

Molecular Weight

488.5 g/mol

IUPAC Name

8-[(3-aminophenyl)methylamino]naphthalene-1,3,6-trisulfonic acid

InChI

InChI=1S/C17H16N2O9S3/c18-12-3-1-2-10(4-12)9-19-15-7-13(29(20,21)22)5-11-6-14(30(23,24)25)8-16(17(11)15)31(26,27)28/h1-8,19H,9,18H2,(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

ODGRWMCJDHYIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CNC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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